Norzine
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Overview
Description
Norzine, also known as thiethylperazine, is a compound belonging to the phenothiazine class. It is primarily used as an antiemetic, which means it helps prevent nausea and vomiting. This compound works by antagonizing dopamine receptors (DRD1, DRD2, DRD4) and serotonin receptors (5-HT2A, 5-HT2C), among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiethylperazine involves several steps:
Goldberg Reaction: The reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid forms a diarylamine intermediate.
Thermolytic Removal: The carboxyl group in the anthranilic acid residue is removed thermolytically.
Phenothiazine Formation: Treatment with sulfur and iodine leads to the formation of phenothiazine.
Alkylation: The final step involves alkylation with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of sodamide.
Industrial Production Methods
Industrial production of thiethylperazine follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Thiethylperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thioether form.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thioether: From reduction reactions.
Halogenated Phenothiazines: From substitution reactions.
Scientific Research Applications
Thiethylperazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter receptors.
Medicine: Used to treat nausea and vomiting, and studied for potential antipsychotic properties.
Mechanism of Action
Thiethylperazine exerts its effects by antagonizing multiple receptors:
Dopamine Receptors: DRD1, DRD2, DRD4.
Serotonin Receptors: 5-HT2A, 5-HT2C.
Muscarinic Acetylcholine Receptors: mAChRs (1 through 5).
Adrenergic Receptor: α1.
Histamine Receptor: H1.
It also activates the transport protein ABCC1, which helps clear beta-amyloid from the brain .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another antiemetic, but it primarily antagonizes 5-HT3 receptors.
Promethazine: Used for nausea and allergies, it acts on histamine receptors.
Properties
Molecular Formula |
C30H37N3O8S2 |
---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
RVBRTNPNFYFDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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